molecular formula C8H9BrO2 B1338060 4-(2-Bromoethoxy)phenol CAS No. 31406-95-8

4-(2-Bromoethoxy)phenol

Cat. No.: B1338060
CAS No.: 31406-95-8
M. Wt: 217.06 g/mol
InChI Key: YKHKGUAWZWOFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethoxy)phenol, also known as 4-bromoethoxyphenol or BEP, is an organic compound with the molecular formula C7H7BrO. It is a colorless, water-soluble liquid that is widely used in the synthesis of organic compounds and has been studied for its potential medical applications. BEP is a versatile reagent that can be used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, BEP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Bioremediation Potential

  • Halogenated Phenols and Peroxidases: Research indicates that halogenated phenols like 4-bromophenol (4-BP) can be effectively treated using enzymes such as Horseradish peroxidase (HRP). These compounds, common pollutants from industries like chemical, dye, and pharmaceuticals, show different removal efficiencies when treated with HRP. Computational and experimental methodologies reveal insights into how phenolic substrates bind in the peroxidase active site and influence bioremediation potential (Bretz et al., 2020).

Environmental Impact and Treatment

  • Transformation by Aqueous Chlorination: The transformation of bromophenols like 2,4-dibromophenol during the chlorination process has been extensively studied. The process involves electrophilic substitution reactions and single-electron transfer reactions, providing insights into the environmental fate of bromophenols during chlorine disinfection of water (Xiang et al., 2020).

Chemical Synthesis and Applications

  • Synthesis of Bromophenol Derivatives: The synthesis of compounds like 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine, starting from precursors like 2-[4-(2-bromoethoxy)phenoxy]ethanol, highlights the versatility of bromophenols in creating novel compounds. These synthesis pathways are crucial for advancing pharmaceutical and chemical research (Xiong Hai-tao, 2011).

Thermodynamic Properties

  • Oxidation Mechanisms and Properties: Understanding the oxidative mechanisms and properties of bromophenols is essential for their practical applications. Studies have focused on the high-temperature oxidation of compounds like 2-bromophenol, revealing product yields and insights into thermodynamic behaviors, which are vital for industrial applications (Evans & Dellinger, 2005).

Molecular Interactions and Characterization

  • Analysis of Bromophenol Derivatives: Investigations into the structural, vibrational, electronic, and optical properties of bromophenol derivatives, like 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, provide crucial data for their applications in various fields. These studies involve advanced techniques like DFT calculations, NMR spectroscopy, and crystallography (Soltani et al., 2018).

Environmental Toxicology

  • Toxicology of Tribromophenol: Research on compounds like 2,4,6-Tribromophenol, which is closely related to 4-(2-Bromoethoxy)phenol, covers their environmental presence and toxicological impact. This includes understanding their concentrations in various environments and their effects on living organisms. Such studies are critical in assessing the environmental risks associated with these substances (Koch & Sures, 2018).

Mechanism of Action

Phenolic compounds can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .

Safety and Hazards

4-(2-Bromoethoxy)phenol should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Due to the bromine atom at the end of the skeleton in the molecular structure, water-soluble photoinitiators with novel structures can be prepared using 4-(2-bromoethoxy)phenol as a reactant in a nucleophilic reaction . This suggests potential applications in the development of new materials.

Properties

IUPAC Name

4-(2-bromoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHKGUAWZWOFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511046
Record name 4-(2-Bromoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31406-95-8
Record name 4-(2-Bromoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromoethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium carbonate (7.53 g, 0.05448 mol) was added to the acetone solution (50 ml) of hydroquinone (2.00 g, 0.01816 mol) and 1,2-dibromoethane (3.39 g, 0.01805 mol). The mixture was heated at reflux for 6 h under nitrogen. The resulting mixture was filtered, water was added and pH was adjusted to 2-3. The mixture was extracted with ethyl acetate. The extracts were washed with water, dried over anhydrous Na2SO4, filtered and evaporated. The crude product was purified by flash chromatography on silica gel, using heptane/ethyl acetate as a gradient eluent (95:5-70:30) to afford the pure desired compound as white crystals. 1H NMR (400 MHz, DMSO-d6): 3.74 (2H, t, 3J=5.5 Hz), 4.19 (2H, t, 3J=5.5 Hz), 6.67 (2H, d, 3J=8.9 Hz), 6.78 (2H, d, 3J=8.9 Hz), 8.95 (1H, s, —OH).
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of hydroquinone (1.0 g, 9 mmol) in MeOH (15 mL), KOH (1.02 g, 9 mmol) was added and stirred at room temperature for 30 minutes under argon. 1,2-dibromoethane (0.98 mL, 11.3 mmol) was added dropwise over 10 min After the addition was complete, the mixture was refluxed for 12 hours. The reaction mixture was concentrated and was then quenched with water (50 mL) and the aqueous layer was extracted with EtOAc (2×25 mL). The combined organic layer was washed with water, then brine, and dried over Na2SO4. The solvent was evaporated to give a colorless oil, which was purified by column chromatography to isolate the intermediate 8a as a white solid (0.39 g, 1.79 mmol, 20% yield). 1H NMR (CDCl3, 400 MHz) δ 6.78-6.85 (m, 4H), 4.53 (s, 1H), 4.26 (t, J=6.4 Hz, 2H), 3.63 (t, J=6.4 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Bromoethoxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(2-Bromoethoxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-Bromoethoxy)phenol
Reactant of Route 5
4-(2-Bromoethoxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-Bromoethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.